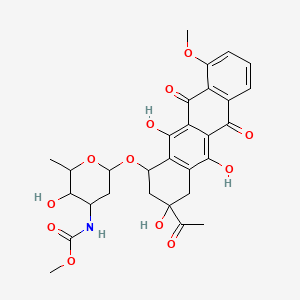
Rubomycin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubomycin H is a anthracycline antibiotic isolated from Streptomyces coeruleorubidus.
Scientific Research Applications
Rubomycin H is an anthracycline antibiotic with significant antitumor activity, employed in oncology as an antineoplastic agent . It functions by intercalating DNA and inhibiting topoisomerase II, which leads to apoptosis in malignant cells.
General Information
Antitumor Activity
This compound has demonstrated effectiveness in inhibiting the growth of various tumor cell lines and has been tested in vivo against models such as the Landschütz ascites tumor in chick embryos. Its mechanism involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Synergistic Effects
Rubomycin derivatives have been explored for their potential synergistic effects when combined with other chemotherapeutic agents.
Drug Delivery Systems
Rubomycin has been utilized in drug delivery research. For example, a study using polyhydroxyalkanoate (PHA) microspheres showed that the release of rubomycin inhibited the proliferative activity of Ehrlich's carcinoma . Encapsulating rubomycin in liposomes results in a significantly lower uptake of the drug in heart tissues, reducing cardiac toxicity .
Clinical Trials
Case studies involving drugs like this compound are designed to evaluate the effect of an intervention on participants, where the effect being evaluated is a health-related biomedical outcome .
Toxicity Reduction via Liposomal Encapsulation
Properties
CAS No. |
38942-79-9 |
|---|---|
Molecular Formula |
C29H31NO12 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37) |
InChI Key |
UREDLESXYCYDOH-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |
Appearance |
Solid powder |
Key on ui other cas no. |
38942-79-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
daunomycin, N-carbmethoxy- daunorubicin, N-carbmethoxy- rubomycin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















